molecular formula C20H24N2O4S B12136540 methyl 6-(4-butoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

methyl 6-(4-butoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B12136540
M. Wt: 388.5 g/mol
InChI Key: VODGDPISTKASAN-UHFFFAOYSA-N
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Description

Methyl 6-(4-butoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a heterocyclic compound featuring a pyrimido[2,1-b][1,3]thiazine core. This structure incorporates a 4-butoxyphenyl substituent at position 6, a methyl group at position 8, and a methyl ester at position 5. Such derivatives are typically synthesized via cyclocondensation reactions involving chalcones or analogous intermediates, followed by functionalization at reactive positions .

Properties

Molecular Formula

C20H24N2O4S

Molecular Weight

388.5 g/mol

IUPAC Name

methyl 6-(4-butoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C20H24N2O4S/c1-4-5-11-26-15-8-6-14(7-9-15)18-17(19(24)25-3)13(2)21-20-22(18)16(23)10-12-27-20/h6-9,18H,4-5,10-12H2,1-3H3

InChI Key

VODGDPISTKASAN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OC

Origin of Product

United States

Preparation Methods

The synthesis of methyl 6-(4-butoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The initial step involves the synthesis of a pyrimidine derivative through the condensation of appropriate aldehydes and amines.

    Thiazine Ring Formation: The pyrimidine derivative is then reacted with sulfur-containing reagents to form the thiazine ring.

    Functional Group Addition:

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Methyl 6-(4-butoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.

    Esterification and Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo esterification to form different esters.

Scientific Research Applications

Methyl 6-(4-butoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 6-(4-butoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific biological activity being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., 4-butoxy) may enhance binding to hydrophobic targets compared to electron-withdrawing groups (e.g., 4-fluoro or 2-chloro) .
  • Substituent position (para vs. ortho) influences steric interactions; ortho-substituted analogs (e.g., 2-chloro) may exhibit restricted rotation, altering biological activity .

Ester Group Modifications

The ester moiety at position 7 impacts metabolic stability and solubility:

Compound Name Ester Group Molecular Weight (g/mol) Implications References
Target Compound Methyl ~408.5 (estimated) Faster hydrolysis potential compared to bulkier esters; higher polarity.
Ethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-...thiazine-7-carboxylate Ethyl 392.9 Increased lipophilicity and slower hydrolysis than methyl esters.
Isobutyl 6-(2-chlorophenyl)-8-methyl-4-oxo-...thiazine-7-carboxylate Isobutyl 392.9 Enhanced metabolic stability due to steric hindrance of ester hydrolysis.

Key Observations :

  • Bulkier esters (e.g., isobutyl) may improve membrane permeability but reduce aqueous solubility .

Core Heterocycle Variations

Replacement of the thiazine ring with oxazine or modification of adjacent functional groups alters reactivity:

Compound Name Core Structure Key Functional Groups Reactivity/Biological Implications References
Target Compound Pyrimido[2,1-b][1,3]thiazine Methyl (C8), ester (C7) Stable to nucleophilic substitution due to non-leaving methyl group. [[1-3], [6]]
2-(4-Chlorophenyl)-8-(methylthio)-6-oxo-...pyrimido[2,1-b][1,3]oxazine-7-carbonitrile Pyrimido[2,1-b][1,3]oxazine Methylthio (C8), cyano (C7) Methylthio acts as a leaving group, enabling nucleophilic reactions.

Key Observations :

  • Thiazine vs. oxazine cores : Thiazine derivatives (target compound) may exhibit distinct electronic properties due to sulfur’s polarizability compared to oxygen in oxazines .
  • Methylthio groups (in oxazine analogs) enable nucleophilic substitutions, whereas the methyl group in the target compound limits such reactivity .

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